(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid
Description
This compound is a bicyclo[1.1.1]pentane derivative featuring a trifluoromethyl group at position 3 and an acetic acid backbone with a benzyloxycarbonyl (Cbz)-protected amino group in the (2S)-configuration. Its molecular formula is C₁₆H₁₆F₃NO₄, with a molecular weight of 343.30 g/mol (CAS: 1993319-93-9 for the (2R)-isomer; the (2S)-isomer shares the same formula) . The bicyclo[1.1.1]pentane scaffold confers structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The Cbz group serves as a protective moiety for the amino group, facilitating synthetic modifications.
Properties
Molecular Formula |
C16H16F3NO4 |
|---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C16H16F3NO4/c17-16(18,19)15-7-14(8-15,9-15)11(12(21)22)20-13(23)24-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,20,23)(H,21,22)/t11-,14?,15?/m1/s1 |
InChI Key |
ITZFPCCZXOPJBK-VCANKDNSSA-N |
Isomeric SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclo[1.1.1]pentane core, introduction of the trifluoromethyl group, and subsequent functionalization to introduce the benzyloxycarbonyl and amino groups.
Formation of Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction followed by ring expansion.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The trifluoromethyl and benzyloxycarbonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The trifluoromethyl group imparts unique properties that can be useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the bicyclo[1.1.1]pentane core provides structural rigidity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
The compound is compared to structurally related bicyclo[1.1.1]pentane derivatives, focusing on substituents, protecting groups, stereochemistry, and physicochemical properties.
Structural and Functional Group Variations
Table 1: Key Structural Features and Physicochemical Properties
Stereochemical and Functional Implications
- Stereochemistry : The (2S)-configuration of the target compound contrasts with the (2R)-isomer (CAS: 1993319-93-9), which may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites) .
- Protecting Groups : The Cbz group (target compound) is bulkier and more electron-withdrawing than the Boc group (CAS: 2096992-27-5), influencing solubility and synthetic deprotection strategies .
- Substituent Effects : The trifluoromethyl group (target compound) enhances electronegativity and metabolic resistance compared to tert-butyl (CAS: 1932128-02-3) or methoxycarbonyl (CAS: 676371-66-7) groups .
Physicochemical and Pharmacokinetic Considerations
- Acid Dissociation (pKa): The free amino group in the deprotected analog (CAS: 914082-74-9) has a pKa ~8.5, while the Cbz-protected amino group (target compound) is less basic, altering ionization under physiological conditions .
Biological Activity
(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid, also known by its CAS number 1986906-46-0, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
Research indicates that (2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid exhibits activity against various biological targets, primarily through modulation of enzyme activity and receptor interactions. Its unique bicyclic structure allows for specific binding affinities that can influence metabolic pathways.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity : Preliminary studies showed that the compound possesses antimicrobial properties, demonstrating effectiveness against a range of bacterial strains.
- Anti-inflammatory Effects : In vitro assays indicated that it may reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, (2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
A 2024 research article evaluated the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group exhibited a significant reduction in paw swelling compared to the control group (p < 0.05), indicating its potential utility in managing inflammatory conditions.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Pathway | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2023 |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | 2023 |
| Anti-inflammatory | Murine arthritis model | Reduced paw swelling | 2024 |
| Property | Value |
|---|---|
| Molecular Formula | C16H16F3NO4 |
| Molecular Weight | 343.30 g/mol |
| Purity | 97% |
| CAS Number | 1986906-46-0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
